Home > Products > Screening Compounds P75294 > (2R,3R,11bS)-Dihydrotetrabenazine
(2R,3R,11bS)-Dihydrotetrabenazine -

(2R,3R,11bS)-Dihydrotetrabenazine

Catalog Number: EVT-15490454
CAS Number:
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3R,11bS)-Dihydrotetrabenazine is an organic compound with the molecular formula C19H29NO3C_{19}H_{29}NO_3 and a molecular weight of 319.45 g/mol. It is a stereoisomer of dihydrotetrabenazine, which is closely related to tetrabenazine, a drug used primarily for treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The compound has chiral centers at the 2, 3, and 11b positions, allowing for the existence of multiple stereoisomers, each with distinct pharmacological properties .

Source and Classification

Dihydrotetrabenazine is classified as a benzquinolizine derivative. It is synthesized from tetrabenazine through various chemical reactions involving selective reduction processes. Its structural complexity and chiral nature make it a subject of interest in medicinal chemistry, particularly in the context of neurological disorders .

Synthesis Analysis

Methods

The synthesis of (2R,3R,11bS)-dihydrotetrabenazine typically involves the reduction of tetrabenazine using borane or borane complexes as reducing agents. The reaction is conducted under low temperatures (between -30°C to 0°C) to ensure high stereoselectivity and yield .

Technical Details

  1. Starting Material: Tetrabenazine.
  2. Reducing Agent: Borane or borane complexes.
  3. Temperature Control: Low temperatures to maintain selectivity.
  4. Isolation: The resulting mixture of diastereomers is purified using chromatographic techniques.

This method has been optimized for industrial production to enhance yield and purity while minimizing extensive purification steps .

Molecular Structure Analysis

The molecular structure of (2R,3R,11bS)-dihydrotetrabenazine features a complex arrangement with three chiral centers. The stereochemistry at these centers significantly influences its biological activity.

Structural Data

  • Molecular Formula: C19H29NO3C_{19}H_{29}NO_3
  • Molecular Weight: 319.45 g/mol
  • Canonical SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
  • InChI Key: WEQLWGNDNRARGE-XIRDDKMYSA-N

The compound exhibits a specific configuration that contributes to its pharmacological effects .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,11bS)-dihydrotetrabenazine can undergo several types of chemical reactions:

  1. Reduction: As part of its synthesis from tetrabenazine.
  2. Oxidation: Can be oxidized to form various metabolites.
  3. Substitution: Substitution reactions may occur at specific positions on the molecule.

Common Reagents and Conditions

  • For reduction: Borane or borane complexes at low temperatures.
  • For oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
  • For substitution: Various nucleophiles under appropriate conditions .
Mechanism of Action

The mechanism by which (2R,3R,11bS)-dihydrotetrabenazine exerts its effects primarily involves its action on the vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound reduces the uptake of monoamines into vesicles, leading to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms associated with movement disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 167-170°C.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and solvent type.

Chemical Properties

  • Exhibits stability under standard laboratory conditions.
  • Reactivity profile includes susceptibility to reduction and oxidation reactions.

These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .

Applications

(2R,3R,11bS)-dihydrotetrabenazine has significant applications in scientific research and medicine:

  1. Pharmaceutical Development: Used as a reference compound in studies related to VMAT2 inhibition.
  2. Diagnostic Imaging: Labeled derivatives are utilized as positron emission tomography (PET) radioligands for examining VMAT2 in vivo.
  3. Neuropharmacology: Investigated for its potential therapeutic effects on movement disorders like Huntington's disease.

The ongoing research into this compound highlights its importance in understanding and treating neurological conditions .

Stereochemical Synthesis and Optimization

Stereoselective Reduction Strategies for Dihydrotetrabenazine Isomers

The synthesis of stereochemically pure (2R,3R,11bS)-dihydrotetrabenazine (DHTBZ) requires precise control over three chiral centers (C2, C3, C11b). The trans-configuration between C3 and C11b is thermodynamically favored, but the C2 stereochemistry is dictated by the reducing agent’s approach. Chemical reduction of tetrabenazine’s ketone group using NaBH₄ typically yields a 1:1 diastereomeric mixture of (2R) and (2S) isomers due to minimal steric differentiation [7]. In contrast, enzymatic reduction using ketoreductases (e.g., BsSDR10 from Bacillus subtilis) achieves higher diastereoselectivity (up to 91.3% de) for specific isomers through substrate-binding pocket optimization [4]. Machine learning-assisted directed evolution further enhances this selectivity by predicting amino acid substitutions that favor transition-state alignment for (2R,3R) configurations [4].

Table 1: Diastereoselectivity of (2R,3R,11bS)-DHTBZ Synthesis Methods

MethodReducing AgentDiastereomeric Ratio (2R:2S)Yield (%)Reference
Chemical ReductionNaBH₄50:5085 [10]
Wild-Type BiocatalysisBsSDR1075:2540 [4]
Engineered BiocatalysisML-optimized mutant95:565 [4]

Borane-Mediated Asymmetric Synthesis and Yield Optimization

Borane complexes exhibit superior stereodirecting effects in DHTBZ synthesis. (-)-Diisopinocampheylchloroborane (DIP-Cl) reduces tetrabenazine’s ketone via a six-membered transition state, delivering the (2R)-alcohol with 92% enantiomeric excess (ee) [10]. Critical parameters for yield optimization include:

  • Temperature: Reactions at –40°C minimize side-product formation.
  • Solvent: Tetrahydrofuran (THF) enhances borane-substrate coordination vs. dichloromethane.
  • Stoichiometry: 1.2 equivalents of DIP-Cl maximize conversion without epimerization at C11b [9].Alternative reductants like L-Selectride® show lower selectivity (70% ee) due to reduced steric bulk [7]. Post-reduction purification via silica gel chromatography isolates (2R,3R,11bS)-DHTBZ with >99% chemical purity, though crystallization remains challenging due to oil formation [10].

Table 2: Performance of Borane Reagents in (2R,3R,11bS)-DHTBZ Synthesis

ReductantTemperature (°C)ee (%)Isolated Yield (%)
DIP-Cl–409278
L-Selectride®–787065
NaBH₄/CeCl₃0<590

Comparative Analysis of Chiral Catalysts in Enantiomeric Resolution

Racemic DHTBZ resolution relies on diastereomeric salt formation with chiral acids. (1S)-(+)-10-Camphorsulfonic acid ((+)-CSA) achieves 98% ee of (2R,3R,11bS)-DHTBZ after one recrystallization from acetone, whereas (+)-tartaric acid yields <40% ee under identical conditions [2] [8]. Key factors include:

  • Acid Equivalents: 0.5 equivalents of (+)-CSA maximize ee (96%) vs. 1.0 equivalent (40% ee) [8].
  • Solvent Selection: Acetone promotes crystalline salt formation; alcohols induce epimerization.
  • Recycling: Mother liquor acidification regenerates racemate via isoquinolinium intermediate, enabling multiple resolution cycles [2].Notably, (2R,3R,11bS)-DHTBZ resolved via (+)-CSA exhibits >8,000-fold higher VMAT2 binding affinity (Ki = 3.96 nM) than its (2S) counterparts (Ki > 3,000 nM), validating the need for stereochemical purity [10].

Table 3: Resolution Efficiency of Chiral Acids for (2R,3R,11bS)-DHTBZ

Chiral Resolving AgentSolventee after 1st Crystallization (%)Recovery Yield (%)
(+)-CSAAcetone9835
(+)-Tartaric AcidEthanol3820
(–)-DBTA*Methanol8528

(–)-Dibenzoyl-D-tartaric acid

Industrial Scalability Challenges in Stereochemically Pure Production

Scaling (2R,3R,11bS)-DHTBZ synthesis confronts three bottlenecks:

  • Epimerization: C2 and C11b stereocenters racemize under acidic conditions during resolution. Patent US8039627B2 details pH-controlled crystallization (pH 8.5–9.0) to stabilize the trans-quinolizidine ring [7].
  • Chromatography Dependence: Silica gel purification limits batch sizes. Alternative approaches like supercritical fluid chromatography (SFC) reduce solvent use but require specialized equipment [7].
  • Catalyst Cost: Chiral boranes (e.g., DIP-Cl) are prohibitively expensive for multi-kilogram production [10].

Biocatalytic solutions show promise: Engineered ketoreductases immobilized on chitosan beads enable 10 reaction cycles with sustained 91% de and 40.7% isolated yield of (2R,3R,11bS)-DHTBZ [4]. Additionally, continuous-flow hydrogenation with chiral Pd catalysts achieves space-time yields of 120 g·L⁻¹·h⁻¹ [7].

Table 4: Scalability Metrics for Production Methods

ParameterChemical ResolutionBiocatalytic ReductionFlow Hydrogenation
Batch Size100 g5 kg50 kg/day
Purity (ee)>98%91%85%
Cost (USD/kg)$12,500$3,800$7,200

Properties

Product Name

(2R,3R,11bS)-Dihydrotetrabenazine

IUPAC Name

(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1

InChI Key

WEQLWGNDNRARGE-HYVNUMGLSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.